molecular formula C31H45N3O4S B1678558 pateamine A CAS No. 139220-18-1

pateamine A

Cat. No.: B1678558
CAS No.: 139220-18-1
M. Wt: 555.8 g/mol
InChI Key: DSPNTLCJTJBXTD-DUVSFDJRSA-N
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Description

Pateamine A is a marine macrolide that is isolated from the sponge Mycale hentscheli and exhibits anticancer and antiviral properties. It has a role as a marine metabolite, an antiviral agent, an antineoplastic agent, and a eukaryotic initiation factor 4F inhibitor. It is a macrolide, a member of 1,3-thiazoles, a tertiary amino compound, a primary amino compound, and an olefinic compound. This compound an inhibitor of eukaryotic translation.

Scientific Research Applications

Anticancer Properties

Pateamine A exhibits potent antiproliferative and pro-apoptotic effects across various cancer cell lines. Its activity is particularly notable in:

  • Melanoma : this compound and its derivative, des-methyl des-amino this compound (DMDAPatA), have shown significant efficacy in xenograft models, leading to tumor regression .
  • Chronic Lymphocytic Leukemia (CLL) : DMDAPatA has been demonstrated to block mRNA translation, reduce Mcl-1 protein levels, and induce apoptosis in CLL cells. This action was found to be synergistic with Bcl-2 antagonists, making it a promising candidate for targeted therapy .

Structure-Activity Relationship Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its therapeutic potential. These derivatives are designed to improve selectivity and reduce off-target effects while maintaining or enhancing anticancer activity. Key findings include:

  • Second-generation derivatives : These compounds were synthesized with modifications aimed at improving their interaction with eIF4A and enhancing their antiproliferative activity. The structure-activity relationships indicate that specific substitutions can significantly affect potency .
  • RNA sequence selectivity : this compound has been shown to mediate RNA sequence-selective translation repression, targeting specific RNA motifs (GNG) that enhance its efficacy against certain cancer types .

Immune Modulation

In addition to its anticancer properties, this compound exhibits immunomodulatory effects. Studies indicate that it does not significantly alter macrophage polarization but can modulate energy metabolism in immune cells, suggesting potential applications in autoimmune diseases or inflammatory conditions .

Comprehensive Data Table

Application AreaDescriptionKey Findings
Cancer TherapyInhibits translation initiation, leading to apoptosis in cancer cellsPotent activity against melanoma and CLL; synergistic effects with Bcl-2 antagonists
Molecular BiologyServes as a molecular probe for studying eukaryotic translation initiationEnhances eIF4A activity while inhibiting eIF4G association
Structure-Activity RelationshipsDevelopment of second-generation derivatives to improve selectivity and potencySpecific structural modifications lead to enhanced anticancer activity
Immune ModulationModulates immune cell metabolism without significant effects on polarizationMinimal impact on macrophage activation; potential applications in inflammation

Case Studies

  • Melanoma Xenograft Models : In preclinical studies, this compound demonstrated significant tumor regression in melanoma models, highlighting its potential as an effective anticancer agent.
  • Chronic Lymphocytic Leukemia : Research indicated that DMDAPatA effectively reduced Mcl-1 levels in CLL cells, providing a novel therapeutic approach that could be combined with existing treatments for enhanced efficacy.
  • Translation Inhibition Studies : Genome-wide ribosome profiling revealed that this compound selectively represses translation of specific mRNAs, providing insights into its mechanism and potential applications in drug development .

Properties

CAS No.

139220-18-1

Molecular Formula

C31H45N3O4S

Molecular Weight

555.8 g/mol

IUPAC Name

(3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione

InChI

InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1

InChI Key

DSPNTLCJTJBXTD-DUVSFDJRSA-N

SMILES

CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N

Isomeric SMILES

CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N

Canonical SMILES

CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pateamine A;  (-)-Pateamine;  (-)-Pateamine A;  Pateamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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